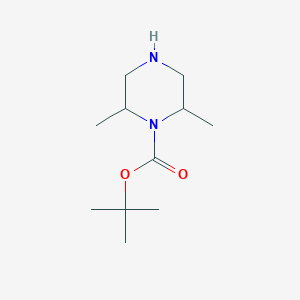

1-Boc-2,6-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623507 | |

| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688363-66-8 | |

| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-2,6-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-2,6-dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Boc-2,6-dimethylpiperazine, a key building block in modern medicinal chemistry. This versatile heterocyclic compound serves as a crucial intermediate in the development of a wide range of therapeutic agents, particularly those targeting the central nervous system.

Core Chemical and Physical Properties

This compound, also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, is a stable, mono-protected derivative of 2,6-dimethylpiperazine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it an invaluable tool in multi-step organic synthesis.

| Property | Value | Reference |

| CAS Number | 688363-66-8 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Light yellow crystals | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), methyl protons on the piperazine ring (doublet), and methylene and methine protons of the piperazine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the piperazine ring and the methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and a strong C=O stretching from the Boc protecting group. |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and deprotection of N-Boc-piperazine derivatives, which are applicable to this compound.

Synthesis of N-Boc-piperazines

The selective mono-protection of piperazines is a critical step in their utilization as synthetic intermediates. A general and widely used method involves the reaction of the piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2,6-dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve 2,6-dimethylpiperazine (2.0 equivalents) in dichloromethane (DCM).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.[1]

-

Continue stirring the reaction mixture for 20-24 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.[1][2]

Purification by Flash Column Chromatography

Procedure:

-

Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Pack a chromatography column with the silica gel slurry.[3]

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.[3]

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.[2]

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[2]

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

Boc Deprotection

The removal of the Boc protecting group is typically the final step before the introduction of further diversity or the creation of the final active molecule. This is generally achieved under acidic conditions.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in DCM.

-

Add an excess of trifluoroacetic acid (TFA) at 0 °C.[1]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[1]

-

Once the reaction is complete, evaporate the solvent and excess acid under reduced pressure.[1]

-

Neutralize the residue with a saturated sodium bicarbonate solution.[1]

-

Extract the final product with an appropriate organic solvent.

Applications in Drug Discovery: Targeting G-Protein Coupled Receptors

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This compound serves as a key starting material for the synthesis of novel ligands with potential therapeutic applications in neurological and psychiatric disorders.[4][5][6]

The general strategy involves the functionalization of the free secondary amine of this compound, followed by the deprotection of the Boc group and subsequent modification of the newly liberated amine, or direct use of the mono-substituted piperazine. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize ligand binding and functional activity.

Signaling Pathway of a GPCR Ligand

Arylpiperazine derivatives, often synthesized from precursors like this compound, are known to interact with the binding sites of dopamine and serotonin receptors. The interaction of these ligands can modulate downstream signaling pathways, leading to therapeutic effects.

Caption: Generalized GPCR signaling pathway for an arylpiperazine ligand.

Experimental and Synthetic Workflows

The versatility of this compound allows for its use in various synthetic workflows, including parallel synthesis for the creation of compound libraries for high-throughput screening.

Synthetic Workflow for Diversification

The following diagram illustrates a typical workflow for the synthesis of a diverse library of piperazine derivatives starting from this compound.

Caption: Synthetic workflow for creating a diverse library from this compound.

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug discovery scientists. Its defined chemical properties and the ability to undergo selective transformations make it an ideal starting material for the synthesis of complex and diverse molecular libraries. The insights provided in this guide aim to facilitate its effective use in the ongoing search for novel and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bivalent Ligands for the Serotonin 5-HT3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 1-Boc-2,6-dimethylpiperazine in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Boc-2,6-dimethylpiperazine (tert-butyl 2,6-dimethylpiperazine-1-carboxylate), with CAS Number 688363-66-8, is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, dimethyl-substituted piperazine core, combined with the versatile Boc protecting group, offers a strategic scaffold for creating structurally complex and stereochemically defined molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the development of targeted therapeutics, particularly in the fields of oncology and neurology. The strategic placement of the methyl groups influences the conformational rigidity and lipophilicity of the resulting derivatives, making this scaffold a valuable tool for fine-tuning drug-like properties.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below. This data is essential for its safe handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 688363-66-8 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Light yellow crystals or solid | [1] |

| Purity | ≥95% (typically analyzed by NMR) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere, in a dark place | [1] |

| IUPAC Name | tert-butyl 2,6-dimethylpiperazine-1-carboxylate | [1] |

| Safety Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H332, H335 | [1] |

| Precautionary Statements | P261, P280, P305+P351+P338 | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2,6-dimethylpiperazine is a critical first step, as the stereochemistry of the final products often dictates their biological activity. A notable asymmetric synthesis was developed by researchers at the Upjohn Company for their investigation into GABA-A based anxiolytic agents.[2] This approach allows for the preparation of specific stereoisomers, which can then be protected with a Boc group.

Experimental Protocol: Asymmetric Synthesis of (2R,6R)-2,6-Dimethylpiperazine Precursor

This protocol is adapted from the Upjohn synthesis, which utilizes a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-defining step.[2] The subsequent Boc protection is a standard procedure for secondary amines.

Step 1: Synthesis of Chiral Diamine Precursor The synthesis begins with a chiral starting material, such as L-alanine, which is elaborated over several steps to create a key diamine precursor with the desired stereocenters.

Step 2: Cyclization to form the Piperazine Ring Two primary methods for the key cyclization step have been reported to achieve high stereochemical control:[2]

-

Diastereoselective Triflate Alkylation: This method involves the formation of a triflate from a hydroxyl group in the precursor, followed by an intramolecular nucleophilic substitution by the second amine to close the ring.

-

Intramolecular Mitsunobu Reaction: This alternative involves treating a diol precursor with triphenylphosphine and a dialkyl azodicarboxylate to facilitate the ring-closing reaction.

Step 3: N-Boc Protection

-

Reaction Setup: Dissolve the synthesized 2,6-dimethylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add a base, typically triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Application in Drug Discovery: A Case Study in Oncology

The 2,6-dimethylpiperazine scaffold has proven to be a highly effective core for developing potent and selective enzyme inhibitors. A prime example is the discovery of allosteric inhibitors of carbamoyl-phosphate synthetase 1 (CPS1), a potential synthetic lethal target in certain cancers.[3][4]

Case Study: Development of CPS1 Allosteric Inhibitors

Researchers identified a series of 2,6-dimethylpiperazine derivatives as potent inhibitors of CPS1 through high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[3] The N-Boc protected intermediate serves as a crucial handle for introducing diversity into the molecule. The unprotected secondary amine of this compound is typically acylated or alkylated, followed by deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.

The SAR studies revealed that the stereochemistry of the piperazine core was critical for activity. The (2R,6R) isomer consistently demonstrated significantly higher potency compared to other stereoisomers.[3]

| Compound/Isomer | R₁ Group | R₂ Group | CPS1 IC₅₀ (μM) | Reference(s) |

| Mixture (racemic) | 4-MeO-Ph | 3-pyridyl | 6.5 | [3] |

| (2S,6S) Isomer | 4-MeO-Ph | 3-pyridyl | 6.5 | [3] |

| (2R,6S) Isomer | 4-MeO-Ph | 3-pyridyl | >100 | [3] |

| (2R,6R) Isomer (12) | 4-MeO-Ph | 3-pyridyl | 0.36 | [3] |

| H3B-616 (25) | 4-EtO-Ph | 5-F-3-pyridyl | 0.066 | [3][4] |

Experimental Protocol: Synthesis of a CPS1 Inhibitor Derivative

This generalized protocol illustrates the functionalization of the this compound core.

-

N-Acylation: Dissolve 1-Boc-(2R,6R)-2,6-dimethylpiperazine (1.0 eq.) and a substituted benzoic acid (1.1 eq.) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 12-18 hours. Monitor by LC-MS.

-

Boc Deprotection: After work-up and purification, dissolve the acylated intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure.

-

Second N-Acylation/Arylation: The resulting free amine can then be reacted with another carboxylic acid (using coupling agents) or an aryl halide (under Buchwald-Hartwig or similar cross-coupling conditions) to install the second substituent.

Biological Context: The Role of CPS1 in Cancer Metabolism

CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate.[3] In certain cancer types, such as LKB1-deficient non-small cell lung cancer, CPS1 is overexpressed and plays a crucial role in pyrimidine synthesis to support tumor growth.[4] By inhibiting CPS1, the 2,6-dimethylpiperazine derivatives disrupt this metabolic pathway, leading to a synthetic lethal effect in these specific cancer cells.

Conclusion

This compound is a high-value chemical scaffold for the synthesis of complex, chiral molecules in drug discovery. Its utility is exemplified by the successful development of potent and selective allosteric inhibitors of CPS1 for oncology applications. The stereodefined nature of this building block is critical for achieving high potency and selectivity, highlighting the importance of asymmetric synthesis in modern medicinal chemistry. Future applications of this core structure are likely to expand, particularly in the development of therapeutics for CNS disorders and other diseases where specific spatial arrangements are key to biological activity.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Boc-2,6-dimethylpiperazine molecular weight and formula

Introduction: This document provides essential physicochemical data for 1-Boc-2,6-dimethylpiperazine, a key intermediate in organic synthesis and pharmaceutical development. Also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, this compound incorporates a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in medicinal chemistry for creating various piperazine derivatives.[1]

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 214.31 g/mol | [1][2][6] |

| CAS Number | 688363-66-8 | [1][4][5][6] |

| Synonyms | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | [1][3][5] |

Structural Information

The structure of this compound is characterized by a piperazine ring substituted with two methyl groups at the 2 and 6 positions and a Boc protecting group on one of the nitrogen atoms. This configuration is crucial for its application in the synthesis of complex bioactive molecules.

Logical relationship of this compound's core components.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Boc-2,6-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Boc-2,6-dimethylpiperazine, a valuable building block in pharmaceutical and medicinal chemistry. This document details the prevalent synthetic strategies, offers a step-by-step experimental protocol, and outlines effective purification techniques. All quantitative data is presented in clear, structured tables, and key processes are illustrated with diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, specifically its cis-isomer (tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate), is a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile scaffold for drug discovery and development. The methyl groups at the 2 and 6 positions introduce chirality and conformational rigidity, which can be advantageous in designing specific molecular interactions.

Synthetic Strategies

The primary method for the synthesis of this compound is the direct mono-N-Boc protection of 2,6-dimethylpiperazine. The key challenge in this synthesis is achieving mono-substitution over di-substitution, as both nitrogen atoms of the starting material are secondary amines with similar reactivity. Several strategies can be employed to favor the formation of the mono-protected product.

A common and effective approach involves the slow addition of the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O), to an excess of the diamine. This stoichiometric control helps to minimize the formation of the di-Boc-protected byproduct. Another strategy to enhance mono-selectivity is to protonate one of the amine groups with an acid, effectively rendering it unreactive towards the electrophilic Boc anhydride.[1][2]

While multi-step syntheses involving orthogonal protecting groups exist, a direct approach is often preferred for its efficiency.[3]

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction where the nitrogen atom of 2,6-dimethylpiperazine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses to form the N-Boc protected piperazine, along with the byproducts tert-butanol and carbon dioxide.[4]

Caption: Synthesis of this compound.

Experimental Protocol: Direct Mono-Boc Protection

This section provides a detailed experimental procedure for the direct mono-N-Boc protection of cis-2,6-dimethylpiperazine.

Materials:

-

cis-2,6-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of cis-2,6-dimethylpiperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 1-2 hours with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Purification

Purification of this compound is critical to remove unreacted starting material, the di-Boc-protected byproduct, and other impurities. Flash column chromatography is the most effective method for obtaining the product with high purity.

Purification Workflow:

Caption: Purification of this compound.

Column Chromatography Parameters:

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 0% to 20%)[3] |

| Detection | TLC with UV visualization or staining (e.g., potassium permanganate) |

Data Presentation

Table 1: Reactant and Product Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| cis-1-Boc-2,6-dimethylpiperazine | 180975-66-0 | C₁₁H₂₂N₂O₂ | 214.31 | ≥97%[5] |

| (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | 574007-66-2 | C₁₁H₂₂N₂O₂ | 214.30 | NLT 98%[6] |

| cis-2,6-Dimethylpiperazine | 108-49-6 | C₆H₁₄N₂ | 114.19 | - |

| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | - |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Condition | Expected Outcome |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants |

| Base | Triethylamine (TEA) | Neutralizes in situ generated acid |

| Temperature | 0 °C to Room Temperature | Controlled reaction rate |

| Reaction Time | 18 hours | Completion of reaction |

| Yield | 41.2% (for the di-protected intermediate in a multi-step synthesis, indicative of Boc protection efficiency)[3] | - |

Conclusion

The synthesis of this compound via direct mono-N-Boc protection of 2,6-dimethylpiperazine is a reliable and efficient method for obtaining this important synthetic intermediate. Careful control of stoichiometry and reaction conditions, followed by a robust purification protocol involving flash column chromatography, are essential for achieving high purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize and purify this compound for their research and development needs.

References

- 1. sciforum.net [sciforum.net]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]

- 6. CAS 574007-66-2 | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate - Synblock [synblock.com]

Introduction to 1-Boc-2,6-dimethylpiperazine

An In-depth Technical Guide on the Solubility of 1-Boc-2,6-dimethylpiperazine

For researchers, scientists, and drug development professionals, understanding the solubility of chemical intermediates is paramount for successful synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound (tert-butyl 2,6-dimethylpiperazine-1-carboxylate) and outlines detailed experimental protocols for its quantitative determination.

This compound is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups and protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure influences its physicochemical properties, including solubility.

Chemical Structure:

-

IUPAC Name: tert-butyl 2,6-dimethylpiperazine-1-carboxylate

-

CAS Number: 688363-66-8[1]

-

Molecular Formula: C₁₁H₂₂N₂O₂[1]

-

Molecular Weight: 214.31 g/mol [1]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the solubility of related compounds and its structural features. The presence of the Boc group and the dimethylpiperazine ring suggests a degree of lipophilicity, while the nitrogen atoms can participate in hydrogen bonding.

For comparison, the parent compound, 2,6-dimethylpiperazine, is slightly soluble in methanol and sparingly soluble in chloroform.[2] Another related compound, 1-Boc-piperazine, is reported to be soluble in organic solvents like ethyl acetate, methanol, and DMSO, as well as in water.[3][4][5] Based on these comparisons, a predicted qualitative solubility profile for this compound is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The bulky Boc group and methyl groups may reduce aqueous solubility compared to 1-Boc-piperazine. |

| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond suggest good solubility.[4][5] | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[3] |

| Acetonitrile | Moderate to Soluble | Acetonitrile's polarity should allow for dissolution. | |

| Dichloromethane | Soluble | The non-polar characteristics of the Boc and methyl groups suggest solubility in chlorinated solvents.[4] | |

| Non-Polar | Toluene | Moderate to Soluble | The lipophilic nature of the molecule suggests solubility in aromatic hydrocarbons. |

| Hexane | Low to Moderate | The polarity from the piperazine ring and carbonyl group may limit solubility in highly non-polar alkanes. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method such as the shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another suitable analytical instrument.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath, typically set at 25 °C or 37 °C.

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 24 hours at the same temperature to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectral Analysis of 1-Boc-2,6-dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for cis-1-Boc-2,6-dimethylpiperazine (tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public data for the general mixture of isomers (CAS 688363-66-8), this document focuses on the well-characterized cis-isomer (CAS 180975-66-0) as a representative example. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectral Data

The following tables summarize the key spectral information for cis-1-Boc-2,6-dimethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | Broad Multiplet | 2H | -CH- (Piperazine ring, positions 2 & 6) |

| ~2.8-3.0 | Multiplet | 2H | -CH₂- (Axial protons, positions 3 & 5) |

| ~2.5-2.7 | Multiplet | 2H | -CH₂- (Equatorial protons, positions 3 & 5) |

| 1.46 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

| ~1.1-1.2 | Doublet | 6H | -CH₃ (Piperazine ring, positions 2 & 6) |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~154-155 | C=O (Boc carbonyl) |

| ~79-80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~48-50 | -CH- (Piperazine ring, positions 2 & 6) |

| ~45-47 | -CH₂- (Piperazine ring, positions 3 & 5) |

| ~28.5 | -C(CH₃)₃ (Boc methyl carbons) |

| ~19-21 | -CH₃ (Piperazine ring methyl carbons) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3350 | Medium, Broad | N-H Stretch (Secondary amine) |

| ~2970-2930 | Strong | C-H Stretch (Aliphatic) |

| ~1680-1700 | Strong | C=O Stretch (Urethane carbonyl) |

| ~1450-1480 | Medium | C-H Bend (CH₂, CH₃) |

| ~1365 | Strong | C-H Bend (t-butyl group) |

| ~1250, ~1170 | Strong | C-N Stretch, C-O Stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 215 | Moderate | [M+H]⁺ (Protonated molecule) |

| 159 | High | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 143 | Moderate | [M - Boc + 2H]⁺ |

| 115 | High | [M - Boc - C₂H₅]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of cis-1-Boc-2,6-dimethylpiperazine is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are recorded with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 spectra are obtained using a proton-decoupled pulse sequence. A spectral width of about 220 ppm and a relaxation delay of 2-5 seconds are common. Several hundred to several thousand scans are typically accumulated due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving a few milligrams of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate.

-

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plate is first recorded. The sample spectrum is then collected over the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient, and 16 to 32 scans are co-added.

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then subjected to a Fourier transform to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of compound.

-

Data Acquisition: The diluted sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect protonated molecules [M+H]⁺ and common fragments. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which aid in confirming the molecular weight and structure of the compound.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to structural confirmation using the described spectroscopic methods.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Stereoisomers of 1-Boc-2,6-dimethylpiperazine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-2,6-dimethylpiperazine is a pivotal chiral building block in modern medicinal chemistry. The presence of two stereocenters at the C2 and C6 positions gives rise to a set of distinct stereoisomers, each with potentially unique pharmacological profiles. Understanding the synthesis, separation, and characterization of these isomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their structural relationships, synthesis and separation protocols, and significance in drug discovery.

Introduction to Stereoisomerism in this compound

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of methyl groups at the C2 and C6 positions creates two chiral centers, leading to the existence of multiple stereoisomers. The subsequent addition of a single tert-butoxycarbonyl (Boc) protecting group at the N1 position breaks the molecule's symmetry, resulting in two pairs of enantiomers.

These stereoisomers are categorized into two main groups:

-

cis-isomers (a racemic mixture): These are the (2R,6S) and (2S,6R) enantiomers, where the methyl groups are on the same face of the piperazine ring.

-

trans-isomers (a racemic mixture): These are the (2R,6R) and (2S,6S) enantiomers, where the methyl groups are on opposite faces of the ring.

Chirality plays a crucial role in drug-target interactions.[3] While one enantiomer (the eutomer) may elicit the desired therapeutic effect, its counterpart (the distomer) can be less active, inactive, or even responsible for adverse effects.[3][] Therefore, the ability to synthesize and isolate single, pure stereoisomers is paramount in drug development to enhance therapeutic precision, potency, and safety.[3]

Physicochemical and Spectroscopic Data

Distinguishing between the cis and trans diastereomers is readily achieved through standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, owing to their different physical properties. The separation and characterization of individual enantiomers, however, require chiral-specific methods.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-1-Boc-2,6-dimethylpiperazine | trans-1-Boc-2,6-dimethylpiperazine |

| Synonyms | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (rel) | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate (rel) |

| CAS Number | 180975-66-0[5][6] | 688363-66-8[7][8] |

| Molecular Formula | C₁₁H₂₂N₂O₂[5][6] | C₁₁H₂₂N₂O₂[8] |

| Molecular Weight | 214.31 g/mol [5][8] | 214.31 g/mol [8] |

| Appearance | Data not consistently available | Light yellow crystals[8] |

| Purity | Typically ≥ 97%[5][6] | Typically ≥ 95% (NMR)[8] |

Note: Data for individual enantiomers are not separately listed as they share identical physical properties, differing only in their interaction with plane-polarized light and chiral environments.

Synthesis and Separation Workflow

The generation of stereochemically pure this compound involves a multi-step process that includes synthesis of the piperazine core, separation of diastereomers, Boc-protection, and final chiral resolution of enantiomers.

Synthesis of the 2,6-Dimethylpiperazine Core

The precursor, 2,6-dimethylpiperazine, is typically synthesized as a mixture of cis and trans isomers. A common industrial method involves the reaction of a diisopropanolamine mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst.[9] Specific processes have been developed to enhance the selectivity towards the cis-isomer, which is often the more desired diastereomer in pharmaceutical applications.[9][10] This can be achieved by using organic solvents like toluene or xylene during the reaction, followed by selective crystallization to isolate the pure cis-form.[10]

Separation of Diastereomers

Since diastereomers have different physical properties, their separation can be achieved by conventional laboratory techniques:

-

Fractional Crystallization: This method exploits differences in solubility between the cis and trans isomers in a given solvent system.[10]

-

Column Chromatography: Silica gel chromatography can effectively separate the diastereomers based on their differing polarities.

Enantiomeric Resolution (Chiral Separation)

Separating enantiomers is a more challenging task as they possess identical physical properties in an achiral environment. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for both analytical and preparative-scale resolution.[11][12] The choice of CSP and mobile phase is critical for achieving baseline separation (Resolution factor, Rs > 1.5).[12]

Experimental Protocols

General Protocol for N-Boc Protection

This protocol describes the selective protection of one nitrogen atom on the 2,6-dimethylpiperazine ring.

-

Dissolution: Dissolve one equivalent of the desired 2,6-dimethylpiperazine diastereomer (e.g., cis-2,6-dimethylpiperazine) in a suitable solvent such as methanol, water, or a mixture thereof.[13]

-

Reaction Setup: Place the solution in a reaction vessel equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent to the stirred piperazine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the resulting residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the pure this compound.

General Protocol for Chiral HPLC Separation

This protocol outlines the analytical separation of a racemic mixture of this compound enantiomers.

-

System Preparation: Equip an HPLC system with a suitable chiral column (e.g., a cellulose- or amylose-based CSP).

-

Mobile Phase: Prepare the mobile phase, which typically consists of a nonpolar solvent like heptane or hexane and a polar modifier such as isopropanol or ethanol.[12] The exact ratio must be optimized to achieve separation. For amine-containing compounds, a basic additive like diethylamine (DEA) may be required to improve peak shape and prevent retention on the stationary phase.[11]

-

Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 25 °C).

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm).

-

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution. Record the chromatogram and determine the retention times (t₁ and t₂) for the two enantiomers. Calculate the resolution factor (Rs) to quantify the degree of separation.

Table 2: Example Chiral HPLC Parameters for Amine Separation

| Parameter | Typical Condition | Purpose |

| Chiral Stationary Phase | Cellulose or Amylose derivatives | Provides the chiral environment for separation. |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Controls retention and selectivity.[11] |

| Additive | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes.[11] |

| Flow Rate | 1.0 mL/min | Affects run time and resolution. |

| Temperature | 25 °C | Influences separation efficiency. |

| Detection | UV at 210 nm | Monitors the elution of compounds. |

Conclusion and Applications in Drug Development

The stereoisomers of this compound are highly valuable intermediates in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[8] By providing a rigid, stereochemically defined scaffold, these building blocks allow medicinal chemists to precisely orient functional groups in three-dimensional space, optimizing interactions with biological targets. The ability to access all four stereoisomers independently is a powerful tool in structure-activity relationship (SAR) studies, enabling the selection of a lead candidate with the optimal balance of potency, selectivity, and safety, ultimately leading to the development of more effective and safer medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 688363-66-8|this compound|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 10. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

Commercial Availability of 1-Boc-2,6-dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of 1-Boc-2,6-dimethylpiperazine. This valuable building block is integral to the development of novel therapeutics, particularly in the field of neuroscience.

Commercial Availability

This compound, also known as tert-butyl 2,6-dimethylpiperazine-1-carboxylate, is readily available from a variety of chemical suppliers. The compound is offered in several isomeric forms, including as a mixture of cis/trans isomers, as the isolated cis isomer, and as specific enantiomers. Researchers should carefully consider the stereochemistry required for their specific application when sourcing this reagent.

Below is a comparative table of representative commercial suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | 1-Boc-2,6-dimethyl-piperazine | 688363-66-8 | ≥95% (NMR) | Gram to bulk |

| AChemBlock | cis-1-Boc-2,6-dimethylpiperazine | 180975-66-0 | 97% | Gram to bulk |

| Synblock | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | 574007-66-2 | >98% | Gram to bulk |

| ChemScene | tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | ≥97% | Milligram to gram |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the mono-N-protection of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O). The reaction requires careful control of stoichiometry to minimize the formation of the di-protected byproduct. The choice of solvent and base can also influence the reaction's efficiency and selectivity.

A general synthetic approach involves the reaction of 2,6-dimethylpiperazine with one equivalent of Boc₂O in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a mild base like triethylamine (TEA) to scavenge the liberated acid.

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6-dimethylpiperazine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in drug discovery and development. A comprehensive quality control process should be in place, employing a variety of analytical techniques.

| Analytical Method | Purpose | Typical Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the Boc-protection and the dimethylpiperazine core. | ¹H NMR will show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the methyl groups on the piperazine ring. ¹³C NMR will confirm the presence of the carbonyl carbon of the Boc group and the carbons of the piperazine ring. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak corresponding to the expected mass of C₁₁H₂₂N₂O₂. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and detection of impurities. | A single major peak should be observed, with the purity typically exceeding 95%. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Determination of enantiomeric excess (ee) for chiral isomers. | For enantiomerically pure samples, a single peak corresponding to the desired enantiomer should be observed. |

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and modulate the physicochemical properties of a molecule. The free secondary amine provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

Piperazine derivatives have shown activity against a wide range of biological targets, particularly within the central nervous system (CNS). They are known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.[1]

Signaling Pathway Involvement: TRPC6 Modulation in Alzheimer's Disease

Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. Some piperazine-containing compounds have been identified as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel implicated in neuronal survival and synaptic plasticity.[2] Activation of TRPC6 by these compounds can trigger downstream signaling cascades that may offer neuroprotective effects.

Below is a simplified diagram illustrating a potential signaling pathway involving TRPC6 activation by a piperazine derivative.

References

The Strategic Role of 1-Boc-2,6-dimethylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents. Among the various piperazine-based building blocks, 1-Boc-2,6-dimethylpiperazine has emerged as a particularly valuable synthon for the development of novel therapeutics, especially in the realms of oncology and neurological disorders. Its unique structural features, including a protected nitrogen for selective functionalization and chiral centers, offer chemists precise control over molecular architecture, enabling the synthesis of complex and highly active drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and graphical representations of relevant biological pathways and synthetic workflows.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound serves as a crucial intermediate in the synthesis of a multitude of bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected nitrogen atom, facilitating the introduction of various functional groups and the construction of diverse molecular libraries for drug discovery.[1] This strategic protection is paramount in multi-step syntheses, preventing undesired side reactions and enabling the precise assembly of the final drug candidate.

The applications of this versatile building block span several therapeutic areas:

-

Oncology: The 2,6-dimethylpiperazine core has been successfully incorporated into potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

-

Neurological Disorders: Piperazine derivatives have a long history in the treatment of neurological conditions, and this compound continues to be a key starting material for the synthesis of novel agents targeting the central nervous system (CNS).[1]

-

Infectious Diseases: The piperazine ring is a common feature in a variety of anti-infective agents, including antibacterial, antifungal, and antiviral compounds.

Case Study: Allosteric Inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1)

A compelling example of the utility of the 2,6-dimethylpiperazine scaffold is in the discovery of allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1). CPS1 is a potential therapeutic target in certain cancers. Researchers have identified a series of potent and selective CPS1 inhibitors built around a 2,6-dimethylpiperazine core.[2][3]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 2,6-dimethylpiperazine scaffold have led to significant improvements in inhibitory potency. The initial hit compound, a symmetrical piperazine, exhibited moderate activity. Subsequent SAR studies focused on the piperazine core and its substituents, revealing key insights:

-

Stereochemistry: The stereochemistry of the methyl groups on the piperazine ring was found to be crucial for activity. The (2R,6R) isomer demonstrated a significant enhancement in potency compared to other isomers.[2]

-

Amide Substituents: Exploration of the amide groups attached to the piperazine nitrogens revealed that specific substitutions, such as the incorporation of an indole moiety, led to a substantial increase in inhibitory activity.[2]

The following table summarizes the quantitative data from the SAR studies on CPS1 inhibitors, highlighting the impact of stereochemistry and substituent modifications on their inhibitory concentration (IC50).

| Compound Number | Piperazine Core Stereochemistry | R1 Substituent | R2 Substituent | CPS1 IC50 (nM) |

| 6 (mixture) | cis/trans mixture | 4-methoxybenzoyl | 4-methoxybenzoyl | 6,500 |

| 10 | (2S,6S) | 4-methoxybenzoyl | 4-methoxybenzoyl | 6,200 |

| 11 | (2S,6R) (meso) | 4-methoxybenzoyl | 4-methoxybenzoyl | 6,900 |

| 12 (H3B-374) | (2R,6R) | 4-methoxybenzoyl | 4-methoxybenzoyl | 360 |

| 13 | (2R,6R) | 4-ethoxybenzoyl | 4-methoxybenzoyl | 180 |

| 25 (H3B-616) | (2R,6R) | 1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | 66 |

| 26 | (2R,6R) | 2-methyl-1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | 120 |

| 27 | (2R,6R) | 1-methyl-1H-indol-5-ylcarbonyl | 4-methoxybenzoyl | 31,000 |

Data sourced from Rolfe et al., ACS Med Chem Lett. 2020.[2]

Mechanism of Action: Allosteric Inhibition

Crystallographic studies of an inhibitor bound to CPS1 revealed that these 2,6-dimethylpiperazine derivatives act as allosteric inhibitors.[2] They bind to a pocket in the integrating domain of the enzyme, which is distinct from the active site. This binding induces a conformational change that prevents ATP from binding to the catalytic site, thereby inhibiting the enzyme's function.

Key Experimental Protocols

The synthesis of derivatives from this compound often involves standard organic chemistry transformations. However, for the generation of diverse analogs for SAR studies, more advanced techniques such as C-H functionalization are increasingly employed.

General Procedure for Amide Coupling

A common step in the synthesis of piperazine-based inhibitors is the acylation of the free nitrogen.

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Protocol:

-

Dissolve the carboxylic acid (1.0 eq.) and coupling agent (1.1 eq.) in the anhydrous solvent.

-

Add the base (2.0 eq.) to the mixture and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Advanced Synthetic Methodology: α-Lithiation and Electrophilic Trapping

Direct functionalization of the C-H bonds of the piperazine ring provides a powerful tool for creating novel analogs.

Materials:

-

N-Boc protected piperazine derivative

-

Strong base (e.g., s-BuLi)

-

Anhydrous solvent (e.g., THF)

-

Electrophile

Protocol:

-

Dissolve the N-Boc-piperazine substrate in anhydrous THF and cool the solution to -78 °C.

-

Slowly add s-BuLi (1.3 eq.) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add the electrophile (1.5-2.0 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use enables the efficient synthesis of complex molecules with a wide range of biological activities. The successful development of potent and selective allosteric inhibitors of CPS1 from a 2,6-dimethylpiperazine core underscores the potential of this scaffold in modern drug discovery. The availability of advanced synthetic methods, such as C-H functionalization, further expands the chemical space that can be explored, paving the way for the discovery of next-generation therapeutics. As researchers continue to unravel the complexities of disease biology, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug development programs.

References

The Strategic Role of 1-Boc-2,6-dimethylpiperazine in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in the agricultural sciences. Heterocyclic compounds, particularly those containing the piperazine scaffold, have emerged as a privileged structure in the design of new pesticides. Among the various piperazine-based building blocks, 1-Boc-2,6-dimethylpiperazine stands out as a key intermediate, offering a strategic entry point for creating diverse and potent agrochemical candidates. This technical guide delves into the role of this compound in agrochemical synthesis, providing insights into its synthetic utility, structure-activity relationships of its derivatives, and detailed experimental considerations.

The 2,6-Dimethylpiperazine Scaffold: A Core Moiety in Bioactive Molecules

The piperazine ring is a versatile linker and pharmacophore in a wide array of bioactive molecules, including fungicides, insecticides, and herbicides.[1] The substitution pattern on the piperazine ring is crucial for modulating the biological activity, selectivity, and physicochemical properties of the final compound. The cis-2,6-dimethyl substitution, in particular, has been a focus in the development of both pharmaceuticals and agrochemicals.[2][3] This specific substitution pattern can impart conformational rigidity and influence the binding affinity of the molecule to its biological target. Patents related to the synthesis of cis-2,6-dimethylpiperazine explicitly mention its utility as a raw material for agrochemicals, underscoring its importance in this sector.[2]

The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of 2,6-dimethylpiperazine plays a critical role in its synthetic application. This protecting group allows for selective functionalization of the second nitrogen atom, enabling the controlled and sequential introduction of various substituents. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.

Agrochemical Applications of Piperazine Derivatives

Research into piperazine-containing compounds has revealed a broad spectrum of agrochemical activities. The piperazine moiety often serves as a central scaffold to which different bioactive fragments are attached.

| Agrochemical Class | Observed Activity of Piperazine Derivatives | Citation |

| Fungicides | Effective against a range of plant pathogenic fungi. Often used as a linker for other fungicidal pharmacophores. | [1] |

| Insecticides | Shows activity against various insect pests, including aphids and moths. Can be a key component of neonicotinoid analogues and other insecticidal classes. | [1] |

| Herbicides | Certain piperazine derivatives have demonstrated herbicidal activity and plant growth regulatory effects. | [1] |

Synthetic Workflow and Key Experimental Protocol

The use of this compound as a starting material in agrochemical synthesis typically follows a logical workflow. This involves the deprotection of the Boc group to liberate the secondary amine, followed by reaction with a suitable electrophile to introduce the desired agrochemical pharmacophore.

Detailed Experimental Protocol: N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step in the utilization of this compound. The following is a representative protocol for this transformation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2.0-5.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected cis-2,6-dimethylpiperazine.

Structure-Activity Relationships (SAR)

The biological activity of agrochemicals derived from the 2,6-dimethylpiperazine scaffold is highly dependent on the nature of the substituents attached to the piperazine nitrogens. Based on broader studies of piperazine-containing pesticides, several general SAR trends can be inferred:

-

Linker Functionality: The piperazine ring often acts as a rigid linker to orient two or more pharmacophores in a specific spatial arrangement for optimal target binding.

-

Substituent Effects: The introduction of various functional groups on the second nitrogen atom significantly impacts the biological activity. For instance, in some series of insecticidal compounds, the introduction of specific substituted phenyl or heterocyclic moieties leads to a marked increase in potency.

-

Stereochemistry: The cis configuration of the two methyl groups can be crucial for activity, likely by pre-organizing the molecule into a conformation that is favorable for binding to the target protein.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its pre-defined stereochemistry and the presence of the synthetically useful Boc protecting group allow for the efficient and controlled elaboration into a wide range of potential fungicidal, insecticidal, and herbicidal candidates. A thorough understanding of the synthetic methodologies and structure-activity relationships associated with piperazine-containing compounds will continue to drive the discovery of the next generation of crop protection agents. Researchers and drug development professionals are encouraged to explore the potential of this scaffold in their discovery programs.

References

Safety and Handling of 1-Boc-2,6-dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-Boc-2,6-dimethylpiperazine (tert-butyl 2,6-dimethylpiperazine-1-carboxylate). As a key intermediate in the synthesis of bioactive molecules and pharmaceuticals, a thorough understanding of its properties is crucial for safe and effective laboratory use.[1] This document outlines the known physical and chemical properties, potential hazards, and detailed procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis.[1] Its Boc-protecting group makes it a stable and easy-to-handle derivative of 2,6-dimethylpiperazine, facilitating its use in the development of complex chemical entities.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 688363-66-8 | Chem-Impex[1], ChemicalBook[2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Chem-Impex[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 214.31 g/mol | Chem-Impex[1], Santa Cruz Biotechnology[3] |

| Appearance | Light yellow crystals | Chem-Impex[1] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

| Melting Point | 108 - 113 °C | Fisher Scientific[4] |

| Boiling Point | 162 °C @ 760 mmHg | Fisher Scientific[4] |

| Flash Point | 44 °C / 111.2 °F | Fisher Scientific[4] |

Hazard Identification and Safety Precautions

Table 2: Hazard Summary and GHS Classifications (Inferred)

| Hazard | Classification | Precautionary Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |

| Flammable Solids | Category 1 | Flammable solid.[4] |

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

-

Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, flame-retardant and antistatic protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to ensure laboratory safety and maintain the integrity of the compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Use non-sparking tools.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Recommended storage temperature is between 0-8 °C.[1]

-

Keep in a dark place under an inert atmosphere.[7]

-

Store in a flammables-area.[9]

Experimental Protocols: Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation occurs.[6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |

Spill and Leak Procedures

-

Evacuate Personnel: Keep people away from and upwind of the spill/leak.[5]

-

Ensure Ventilation: Use adequate ventilation.[5]

-

Remove Ignition Sources: Eliminate all sources of ignition.[5]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

-

Clean-up: Sweep up and shovel into suitable, closed containers for disposal. Avoid dust formation.[6] For larger spills, absorb with inert material (e.g., sand, silica gel).

Chemical Compatibility

Avoid contact with strong oxidizing agents and strong acids.[4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualizing Safety and Handling Workflow

The following diagram illustrates the logical flow of safety and handling procedures for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-BOC-2,6-DIMETHYL-PIPERAZINE | 688363-66-8 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 688363-66-8|this compound|BLD Pharm [bldpharm.com]

- 8. tcichemicals.com [tcichemicals.com]